molecular formula C23H17BrClN3O2S B2369582 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide CAS No. 422287-27-2

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide

Número de catálogo: B2369582
Número CAS: 422287-27-2
Peso molecular: 514.82
Clave InChI: AUNHZKFEMQRAOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide is a useful research compound. Its molecular formula is C23H17BrClN3O2S and its molecular weight is 514.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide is a synthetic derivative of quinazolinone, a class known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in oncology and infectious disease treatment. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C22H24BrN4O2SC_{22}H_{24}BrN_{4}O_{2}S, with a molecular weight of approximately 481.4 g/mol. The structural features include:

  • Bromine atom : Enhances biological activity.
  • Quinazolinone core : Known for various pharmacological effects.
  • Benzamide moiety : Contributes to receptor binding affinity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Mechanistic studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism, potentially leading to reduced tumor growth. For instance, studies have shown that quinazolinone derivatives can interfere with the activity of certain kinases, which are critical in cancer progression.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies revealed effective inhibition against bacteria such as Proteus vulgaris and Bacillus subtilis. The zones of inhibition observed for these bacteria were notably significant, indicating strong antibacterial properties .

COX-2 Inhibition

The compound's potential as a COX-2 inhibitor has been evaluated, with preliminary findings suggesting moderate inhibition compared to standard COX-2 inhibitors like celecoxib. This property may contribute to its anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Targeting specific enzymes related to tumor growth and inflammation.
  • Receptor Interaction : Binding to receptors that modulate cellular signaling pathways involved in cancer and infection.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinazolinone Core : Utilizing brominated precursors.
  • Benzamide Coupling : Attaching the benzamide moiety through nucleophilic substitution reactions.
  • Purification and Characterization : Using techniques such as NMR and mass spectrometry to confirm structure and purity.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorSignificant inhibition of tumor growth
AntimicrobialEffective against P. vulgaris and B. subtilis
COX-2 InhibitionModerate inhibition compared to celecoxib

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of quinazolinone core
Step 2Coupling with benzamide moiety
Step 3Purification via crystallization

Case Studies

  • Antitumor Study : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations as low as 10 µM, suggesting potent antitumor activity.
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics, showing superior efficacy against resistant strains of bacteria, highlighting its potential use in treating infections resistant to conventional therapies .

Propiedades

Número CAS

422287-27-2

Fórmula molecular

C23H17BrClN3O2S

Peso molecular

514.82

Nombre IUPAC

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C23H17BrClN3O2S/c24-17-9-10-20-18(11-17)22(30)28(23(31)27-20)13-14-5-7-15(8-6-14)21(29)26-12-16-3-1-2-4-19(16)25/h1-11H,12-13H2,(H,26,29)(H,27,31)

Clave InChI

AUNHZKFEMQRAOT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.